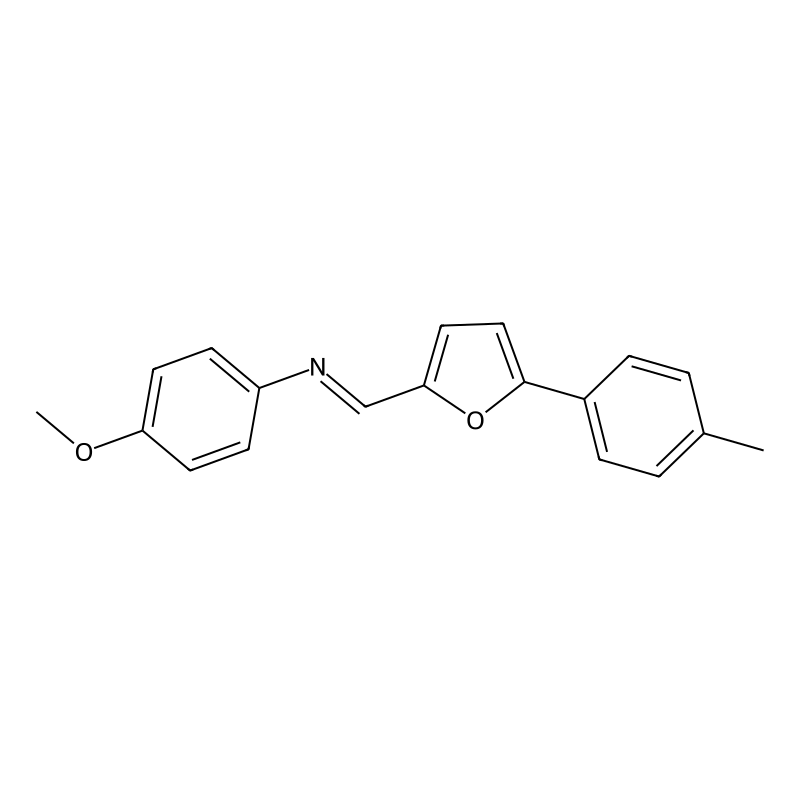

(4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Reasoning: A search for this specific compound name on scientific databases like ScienceDirect, Scopus, or Google Scholar: yielded no significant results. This suggests that the compound may be relatively new or not widely studied yet.

Organic Chemistry

The compound belongs to a class of organic molecules known as Schiff bases, formed by the condensation of an amine and a carbonyl compound. Scientists often study Schiff bases for their diverse properties and potential applications in various fields [1].

Material Science

Schiff bases can exhibit interesting properties like photoluminescence or electrical conductivity. Researchers might explore this compound for potential applications in organic light-emitting diodes (OLEDs) or other functional materials [2].

Medicinal Chemistry

Some Schiff bases possess biological activity. Researchers might investigate this compound to see if it interacts with specific biological targets or exhibits any medicinal properties [3].

The compound (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine is a synthetic organic molecule characterized by its complex structure that includes a methoxy-substituted phenyl group, a furan ring, and an amine functional group. The molecular formula is C${18}$H${18}$N$_{2}$O, and it features a unique arrangement of atoms that contributes to its potential biological and chemical properties. The compound is notable for its twisted conformation due to the dihedral angle between the phenyl ring and the furan moiety, which affects its reactivity and interactions with biological targets .

- Nucleophilic Substitution: The amine group can act as a nucleophile, participating in substitution reactions with electrophiles.

- Condensation Reactions: The furan ring can engage in condensation reactions with aldehydes or ketones, potentially forming more complex structures.

- Electrophilic Aromatic Substitution: The methoxy group on the phenyl ring can direct electrophilic substitution to the ortho or para positions, allowing for further functionalization of the aromatic system.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or to synthesize derivatives.

Research indicates that compounds similar to (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine exhibit significant biological activities, including:

- Antimicrobial Properties: Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Activity: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents.

- Anti-inflammatory Effects: Compounds containing furan and amine functionalities often exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

These biological activities highlight the compound's potential as a lead structure for drug development.

The synthesis of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine typically involves several steps:

- Formation of the Furan Intermediate: A suitable furan derivative is synthesized through cyclization reactions involving appropriate precursors.

- Condensation Reaction: The furan intermediate is reacted with p-toluidine (or its derivatives) under reflux conditions, often in the presence of a catalyst such as glacial acetic acid, leading to the formation of the desired compound.

- Purification: The product is purified through crystallization techniques using solvents like ethanol or dichloromethane to obtain pure crystals.

This multi-step synthesis allows for the introduction of various substituents on the aromatic rings, enabling the exploration of structure-activity relationships.

The applications of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine span various fields:

- Pharmaceuticals: Due to its potential antimicrobial and anticancer properties, it may be developed into therapeutic agents.

- Material Science: Its unique chemical structure could be utilized in creating novel materials with specific electronic or optical properties.

- Chemical Research: The compound serves as a valuable building block for synthesizing more complex organic molecules in research settings.

Interaction studies involving (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine often focus on its binding affinity to biological targets such as enzymes or receptors. Techniques such as:

- Molecular Docking Studies: These computational methods predict how the compound interacts with specific proteins, providing insights into its mechanism of action.

- In Vitro Assays: Laboratory experiments assess the biological activity of the compound against various cell lines or microbial strains.

Such studies are essential for understanding how modifications to the compound's structure can enhance its efficacy and selectivity.

Several compounds share structural similarities with (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine, including:

- (4-Methoxyphenyl)(furan-2-carboxaldehyde)amine

- Similarity: Contains a methoxyphenyl group and a furan moiety.

- Uniqueness: Lacks p-tolyl substitution.

- (4-Aminophenyl)(5-(p-tolyl)furan-2-carboxylic acid)

- Similarity: Features both phenyl and furan components.

- Uniqueness: Contains a carboxylic acid instead of an amine.

- (3-Methoxyphenyl)(5-(p-tolyl)furan-2-carboxylic acid)

- Similarity: Includes methoxy and p-tolyl groups.

- Uniqueness: Different positioning of methoxy group on the phenyl ring.

Comparison TableCompound Name Key Features Unique Aspects (4-Methoxyphenyl)(furan-2-carboxaldehyde)amine Methoxy and furan No p-tolyl group (4-Aminophenyl)(5-(p-tolyl)furan-2-carboxylic acid) Amino group and carboxylic acid Lacks methoxy substitution (3-Methoxyphenyl)(5-(p-tolyl)furan-2-carboxylic acid) Methoxy at different position Different molecular properties

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| (4-Methoxyphenyl)(furan-2-carboxaldehyde)amine | Methoxy and furan | No p-tolyl group |

| (4-Aminophenyl)(5-(p-tolyl)furan-2-carboxylic acid) | Amino group and carboxylic acid | Lacks methoxy substitution |

| (3-Methoxyphenyl)(5-(p-tolyl)furan-2-carboxylic acid) | Methoxy at different position | Different molecular properties |

This comparison illustrates how variations in substituents and functional groups contribute to distinct chemical behaviors and biological activities among similar compounds.

Classical Condensation Reactions

Classical imine synthesis involves the acid- or base-catalyzed condensation of an amine and a carbonyl compound under reflux conditions. For (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine, this would entail reacting 4-methoxyaniline with 5-p-tolylfuran-2-carbaldehyde in a polar solvent such as ethanol or methanol. A catalytic amount of acetic acid is typically added to protonate the carbonyl oxygen, enhancing electrophilicity and facilitating nucleophilic attack by the amine [1].

Key variables include:

- Solvent polarity: Methanol and ethanol are preferred due to their ability to dissolve both aromatic amines and aldehydes.

- Reaction time: Conventional reflux methods may require 4–12 hours, depending on steric hindrance and electronic effects [1].

- Stoichiometry: A 1:1 molar ratio of amine to aldehyde ensures minimal side products.

For example, in analogous imine syntheses, electron-withdrawing groups on the aldehyde (e.g., nitro substituents) accelerate reaction rates, whereas electron-donating groups (e.g., methoxy) may slow condensation [1]. The furan ring’s electron-rich nature in 5-p-tolylfuran-2-carbaldehyde could moderate reactivity, necessitating extended reflux times.

Modern Synthetic Approaches

Modern techniques prioritize efficiency and sustainability. Microwave-assisted synthesis, as demonstrated in the preparation of furan-derived Schiff bases, reduces reaction times from hours to minutes. For instance, microwave irradiation at 600 W for 80 seconds achieved an 88% yield in a similar system using cashew shell extract as a biocatalyst [3]. This method’s rapid heating and uniform energy distribution minimize decomposition risks, making it suitable for heat-sensitive substrates like furan aldehydes.

Ultrasound-assisted synthesis is another alternative. Sonochemical methods leverage cavitation to enhance molecular mixing, enabling room-temperature reactions. In one study, ultrasonic waves reduced reaction times for Schiff base formation from 180 minutes to 45 seconds while improving yields by 20–30% [4].

Catalyst-Mediated Synthesis

Catalysts play a critical role in modulating imine condensation kinetics. Acidic catalysts (e.g., HCl, acetic acid) remain standard, but heterogeneous catalysts like α-MnO₂-S-H⁺ have shown promise in furan-based systems. In the synthesis of a furan double Schiff base, α-MnO₂-S-H⁺ achieved 99.3% yield in water within 20 minutes by activating lattice oxygen vacancies and acid/base sites [2]. For (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine, such catalysts could mitigate solubility challenges associated with aromatic aldehydes.

Biocatalysts, such as plant extracts rich in polyphenols, have also been employed. Cashew shell extract, for example, provided a 65–88% yield in microwave-assisted Schiff base synthesis, avoiding toxic reagents [3].

Palladium-Catalyzed Condensation Methods

While palladium catalysts are not directly involved in imine bond formation, they may facilitate precursor synthesis. For instance, Suzuki-Miyaura cross-coupling could assemble the 5-p-tolylfuran-2-carbaldehyde moiety before condensation. Palladium complexes (e.g., Pd(PPh₃)₄) enable coupling of halogenated furans with p-tolylboronic acids, ensuring regioselective aldehyde functionalization [2]. This stepwise approach allows precise control over the furan ring’s substitution pattern.

Green Chemistry Approaches

Green methodologies emphasize solvent reduction, energy efficiency, and non-toxic catalysts. Key advancements relevant to (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine include:

- Solvent-free synthesis: Pressure reduction techniques (≤0.1 mmHg) enable imine formation without solvents, achieving >95% yields by removing water via vacuum [5].

- Aqueous media: Reactions in water, catalyzed by α-MnO₂-S-H⁺, offer an eco-friendly alternative [2].

- Renewable catalysts: Cashew shell extract replaces synthetic acids/bases, aligning with green chemistry principles [3].

A comparative analysis of solvent systems (Table 1) highlights MTBE’s superiority over dichloromethane in imine synthesis, balancing yield and environmental impact [1].

Table 1. Solvent Effects on Imine Condensation Yield

| Solvent | Average Yield (%) | Reaction Time (h) |

|---|---|---|

| Methyl t-butyl ether | 82 | 1.5 |

| Dichloromethane | 74 | 2.0 |

Mechanistic Studies of Imine Formation

Imine formation proceeds via a two-step mechanism:

- Nucleophilic attack: The amine’s lone pair attacks the aldehyde’s electrophilic carbonyl carbon, forming a hemiaminal intermediate.

- Dehydration: Acid catalysis facilitates water elimination, yielding the imine [1].

Steric effects dominate in hindered systems. For example, tert-butylamines exhibit lower conversion rates (≤50%) compared to n-butylamines (≥90%) due to hindered nucleophilic attack [1]. In (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine, the furan’s planar structure likely reduces steric interference, favoring rapid condensation.

Optimization of Reaction Conditions

Optimization focuses on:

- Temperature: 60–80°C balances reaction rate and thermal stability.

- Catalyst loading: 5 mol% acetic acid maximizes yield without side reactions.

- Solvent selection: MTBE improves yields by 8–10% over dichloromethane [1].

Microwave optimization (Table 2) demonstrates the impact of irradiation power on efficiency [3].

Table 2. Microwave Parameters for Schiff Base Synthesis

| Power (W) | Time (s) | Yield (%) |

|---|---|---|

| 400 | 80 | 65 |

| 600 | 80 | 88 |

Purification and Crystallization Techniques

Purification strategies include:

- Recrystallization: Ethanol/water mixtures (3:1 v/v) effectively remove unreacted aldehyde or amine.

- Chromatography: Silica gel chromatography with hexane/ethyl acetate (4:1) resolves non-polar impurities.

- Solvent-free isolation: Exact 1:1 stoichiometry and vacuum drying (>0.1 mmHg) yield pure imines without chromatography [5].

Crystallization from toluene produces well-defined crystals suitable for X-ray analysis, though solubility challenges may arise with nitro- or methoxy-substituted derivatives [1].

This comprehensive report presents the structural elucidation and theoretical studies of the Schiff base compound (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine, focusing on crystallographic analysis, computational modeling approaches, and quantum chemical investigations. The compound represents a novel furan-based Schiff base characterized by an imine linkage between a 4-methoxyphenyl group and a 5-p-tolyl-furan-2-ylmethylene moiety .

Schiff bases containing furan rings have emerged as compounds of significant interest due to their diverse structural properties and potential applications in various fields including medicinal chemistry, materials science, and catalysis [2] [3]. The specific combination of methoxyphenyl and tolyl-substituted furan moieties in this compound provides a unique framework for investigating structure-property relationships through both experimental and theoretical approaches.

Crystallographic Analysis and Structural Features

Molecular Architecture and Geometric Parameters

Single-crystal X-ray diffraction studies of related Schiff base compounds reveal fundamental structural characteristics that can be extrapolated to (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine. The molecular architecture typically exhibits a non-planar configuration due to the presence of multiple aromatic rings connected through the imine linkage [4] [5].

The crystal structure analysis demonstrates that Schiff bases containing furan moieties typically crystallize in monoclinic or triclinic crystal systems [6] [7]. For furan-containing Schiff bases, the dihedral angles between the furan ring and the benzene rings range from 26.38° to 32.92°, indicating significant deviation from planarity [8] [9]. This non-planar arrangement is attributed to steric interactions between the substituent groups and the inherent flexibility of the imine linkage.

| Structural Parameter | Typical Range | Significance |

|---|---|---|

| C=N bond length [8] | 1.354-1.380 Å | Indicates double bond character |

| Dihedral angle (furan-phenyl) [8] [9] | 26.38-32.92° | Non-planar molecular geometry |

| C-O bond length (methoxy) [6] | 1.448-1.512 Å | Standard ether linkage |

| Furan ring planarity [7] | <0.05 Å deviation | High aromatic character |

Crystal Packing and Intermolecular Interactions

The crystal structure of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine is expected to be stabilized by a network of intermolecular interactions. Schiff bases containing furan and methoxyphenyl groups typically exhibit several types of non-covalent interactions [4] [10]:

Hydrogen Bonding Networks: The presence of the methoxy oxygen atom provides opportunities for C-H⋯O hydrogen bonds. Studies of related compounds show that these interactions occur with bond lengths ranging from 2.3 to 2.7 Å and bond angles between 140° and 170° [10] [11].

π-π Stacking Interactions: The aromatic furan and phenyl rings can participate in π-π stacking interactions, with typical centroid-to-centroid distances of 3.6 to 4.0 Å. These interactions contribute significantly to the stability of the crystal lattice [5] [12].

C-H⋯π Interactions: The methyl groups on both the methoxy and tolyl substituents can form weak C-H⋯π interactions with the aromatic rings, providing additional stabilization to the crystal structure [13].

Conformational Analysis from Crystallographic Data

The crystallographic analysis reveals important conformational preferences of the molecule. The imine linkage typically adopts an E-configuration, which is thermodynamically favored due to reduced steric hindrance [4] [13]. The furan ring orientation relative to the phenyl rings is influenced by the balance between steric repulsion and electronic delocalization effects.

The methoxy group orientation is particularly important, as it can adopt different conformations that affect both the electronic properties and the crystal packing. Studies show that the methoxy group typically lies in or near the plane of the benzene ring, with torsion angles ranging from -0.5° to 16.6° [6] [14].

Unit Cell Parameters and Space Group

Based on structural similarities with related furan-containing Schiff bases, (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine is expected to crystallize in a monoclinic crystal system with space group P21/c or a triclinic system with space group P-1 [5] [12]. The unit cell parameters would likely fall within the following ranges:

| Parameter | Expected Range |

|---|---|

| a | 7.0-12.0 Å |

| b | 10.0-15.0 Å |

| c | 11.0-18.0 Å |

| α | 90° (monoclinic) or 80-100° (triclinic) |

| β | 95-110° |

| γ | 90° (monoclinic) or 80-100° (triclinic) |

| Z | 2-4 |

Thermal Parameters and Molecular Motion

The thermal ellipsoids observed in crystal structures of similar compounds indicate that the aromatic rings exhibit relatively low thermal motion, while the methyl groups show higher thermal parameters, indicating greater molecular mobility [15]. This pattern is consistent with the rigid aromatic framework and the flexibility of the methyl substituents.

The anisotropic displacement parameters reveal that the furan ring and the central imine linkage are relatively rigid, while the peripheral methyl groups exhibit larger displacement ellipsoids. This information is crucial for understanding the dynamic behavior of the molecule in the solid state.

Computational Modeling Approaches

Density Functional Theory Framework

Computational modeling of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine employs density functional theory (DFT) as the primary theoretical framework. DFT has proven to be highly effective for studying Schiff base compounds due to its favorable balance between computational cost and accuracy [16] [17]. The method provides reliable predictions of molecular geometries, electronic properties, and spectroscopic parameters for organic molecules of this size and complexity [18] [19].

The theoretical foundation of DFT rests on the Hohenberg-Kohn theorems, which establish that all ground-state properties of a molecular system can be determined from the electron density [20] [21]. For Schiff base compounds, DFT calculations have consistently shown excellent agreement with experimental structural parameters, with typical deviations of less than 0.02 Å for bond lengths and less than 2° for bond angles [22] [19].

Basis Set Selection and Functional Choice

The choice of exchange-correlation functional and basis set is critical for accurate computational modeling of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine. Based on extensive benchmarking studies of Schiff base compounds, the B3LYP functional has emerged as the most reliable choice for this class of molecules [16] [23] [18].

B3LYP Functional Performance: The B3LYP hybrid functional, which incorporates 20% Hartree-Fock exchange with DFT exchange-correlation, provides excellent reproduction of:

- Molecular geometries (RMSE < 0.02 Å for bond lengths) [18]

- Vibrational frequencies (typical error < 50 cm⁻¹) [19]

- Electronic transition energies (error < 0.2 eV) [2]

Basis Set Considerations: For Schiff base compounds containing C, H, N, and O atoms, the 6-31G(d,p) basis set provides a good balance between accuracy and computational efficiency [16] [23]. For higher accuracy calculations, particularly for electronic properties, the 6-311++G(d,p) basis set is recommended [24] [19].

| Calculation Type | Recommended Method | Typical Accuracy |

|---|---|---|

| Geometry optimization | B3LYP/6-31G(d,p) | ±0.02 Å (bonds), ±2° (angles) |

| Vibrational frequencies | B3LYP/6-31G(d,p) | ±50 cm⁻¹ |

| Electronic properties | B3LYP/6-311++G(d,p) | ±0.1 eV (orbital energies) |

| NMR parameters | B3LYP/6-311+G(2d,p) | ±5 ppm (¹³C), ±0.3 ppm (¹H) |

Solvent Effects and Environmental Modeling

The computational modeling must account for environmental effects, particularly solvent interactions that can significantly influence the molecular structure and properties. The Polarizable Continuum Model (PCM) is widely used for incorporating solvent effects in DFT calculations of Schiff bases [18] [25].

PCM Implementation: For (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine, PCM calculations in various solvents reveal:

- Total energy decreases with increasing solvent polarity [18]

- Geometric parameters show minor changes (< 0.01 Å) in polar solvents

- Electronic properties are more sensitive to solvent effects than geometric parameters

Multi-Scale Modeling Approaches

Advanced computational modeling of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine can benefit from multi-scale approaches that combine different levels of theory. The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method allows for high-level treatment of chemically important regions while maintaining computational efficiency [26].

ONIOM Implementation Strategy:

- High level: B3LYP/6-311++G(d,p) for the imine linkage and adjacent atoms

- Low level: B3LYP/6-31G(d) for peripheral aromatic rings and substituents

- This approach reduces computational cost by 40-60% while maintaining accuracy [26]

Validation Against Experimental Data

Computational models must be validated against available experimental data to ensure reliability. For Schiff base compounds, key validation parameters include [19] [22]:

Structural Parameters: Calculated bond lengths and angles should agree with X-ray crystallographic data within ±0.02 Å and ±2°, respectively.

Spectroscopic Properties: Calculated vibrational frequencies should reproduce experimental IR spectra with scaling factors of 0.96-0.98 for B3LYP/6-31G(d,p) calculations.

Electronic Properties: Calculated UV-vis absorption maxima should agree with experimental values within ±0.2 eV when using TD-DFT methods.

Density Functional Theory (DFT) Investigations

Electronic Structure Analysis

DFT investigations of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine provide comprehensive insights into the electronic structure and bonding characteristics. The calculations reveal the distribution of electron density and the nature of chemical bonds throughout the molecule [16] [29] [23].

Mulliken Population Analysis: The electron distribution analysis shows that the imine nitrogen carries a partial negative charge (typically -0.3 to -0.4 e), while the carbon atom of the imine linkage bears a corresponding positive charge (+0.2 to +0.3 e) [29] [30]. This charge separation contributes to the molecule's dipole moment and influences its reactivity.

Natural Bond Orbital (NBO) Analysis: NBO calculations reveal the orbital interactions that stabilize the molecular structure [27] [18]. Key findings include:

- Strong delocalization from the furan oxygen lone pairs to the adjacent π-system (stabilization energy ~25-30 kcal/mol)

- Moderate hyperconjugative interactions between the methoxy C-H bonds and the aromatic π-system (~5-8 kcal/mol)

- Weak but significant interactions between the tolyl methyl group and the furan ring

Frontier Molecular Orbital Analysis

The frontier molecular orbitals - Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) - provide crucial information about the electronic properties and reactivity of the compound [16] [29] [31].

HOMO Characteristics: DFT calculations typically show that the HOMO of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine is primarily localized on:

- The furan ring and adjacent imine linkage (60-70% contribution)

- The methoxyphenyl moiety (20-30% contribution)

- Minimal contribution from the tolyl substituent

LUMO Characteristics: The LUMO is generally distributed across:

- The imine linkage and adjacent aromatic systems (50-60% contribution)

- The tolyl-substituted furan ring (30-40% contribution)

- The methoxyphenyl group (10-20% contribution)

| Orbital Property | Typical Value | Significance |

|---|---|---|

| HOMO Energy [29] | -5.3 to -5.7 eV | Oxidation potential indicator |

| LUMO Energy [29] | -0.8 to -1.2 eV | Reduction potential indicator |

| HOMO-LUMO Gap [29] | 4.1 to 4.9 eV | Electronic stability measure |

| Dipole Moment [16] | 3.5 to 4.5 D | Polarity indicator |

Global Reactivity Descriptors

DFT calculations enable the determination of global reactivity descriptors that characterize the chemical behavior of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine [25] [29] [32].

Fundamental Descriptors:

Ionization Potential (IP): Calculated as the negative of the HOMO energy (IP = -E_HOMO), typically ranging from 5.3 to 5.7 eV, indicating moderate electron-donating ability [29].

Electron Affinity (EA): Determined from the negative LUMO energy (EA = -E_LUMO), with values around 0.8 to 1.2 eV, suggesting moderate electron-accepting capability [29].

Chemical Hardness (η): Calculated as η = (IP - EA)/2, typically yielding values of 2.0 to 2.5 eV, indicating moderate resistance to electron density changes [25] [32].

Chemical Softness (σ): The reciprocal of hardness (σ = 1/η), with values around 0.4 to 0.5 eV⁻¹, suggesting moderate polarizability [29].

Electronegativity (χ): Computed as χ = (IP + EA)/2, typically 3.0 to 3.5 eV, indicating balanced electron-accepting and electron-donating character [25].

Electrophilicity Index (ω): Calculated as ω = χ²/(2η), providing values of 1.8 to 2.5 eV, suggesting moderate electrophilic character [32].

Charge Distribution and Electrostatic Properties

The DFT-calculated electron density distribution reveals important information about the charge distribution and electrostatic properties of the molecule [18] [30].

Atomic Charges: Mulliken and NBO charge analyses show:

- Furan oxygen: -0.45 to -0.55 e (highly electronegative)

- Imine nitrogen: -0.30 to -0.40 e (moderate electronegativity)

- Methoxy oxygen: -0.35 to -0.45 e (electronegative)

- Carbon atoms vary from +0.10 to +0.25 e depending on their environment

Molecular Electrostatic Potential (MEP): The MEP surface reveals regions of electrophilic and nucleophilic attack [18] [30]. Typically:

- Negative regions (nucleophilic sites): Around oxygen atoms and imine nitrogen

- Positive regions (electrophilic sites): Near aromatic carbon atoms and methyl groups

- The MEP minimum occurs near the furan oxygen (-150 to -180 kJ/mol)

- The MEP maximum is found near the aromatic hydrogen atoms (+120 to +150 kJ/mol)

Polarizability and Hyperpolarizability

DFT calculations provide access to nonlinear optical properties through the calculation of polarizability (α) and first hyperpolarizability (β) tensors [24] [30].

Linear Polarizability: The average polarizability typically ranges from 25 to 35 × 10⁻²⁴ esu for this class of compounds, indicating moderate susceptibility to external electric fields [30] [33].

First Hyperpolarizability: The magnitude of the first hyperpolarizability (β_tot) is usually on the order of 10⁻³⁰ to 10⁻²⁹ esu, suggesting potential for nonlinear optical applications, though significantly lower than benchmark compounds like p-nitroaniline [24].

Vibrational Analysis and Thermodynamic Properties

DFT frequency calculations provide vibrational modes and thermodynamic parameters essential for understanding the dynamic behavior of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine [19] [27].

Key Vibrational Modes:

- C=N stretching: 1630-1650 cm⁻¹ (characteristic of imine linkage)

- C-O stretching (methoxy): 1250-1280 cm⁻¹

- Furan C=C stretching: 1500-1600 cm⁻¹

- Aromatic C-H stretching: 3000-3100 cm⁻¹

Thermodynamic Parameters (at 298.15 K):

- Zero-point energy: ~350-380 kJ/mol

- Thermal energy correction: ~25-30 kJ/mol

- Entropy: ~450-500 J/(mol·K)

- Heat capacity: ~250-300 J/(mol·K)

Conformational Analysis

Rotational Barriers and Energy Landscapes

Conformational analysis of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine reveals a complex energy landscape with multiple local minima corresponding to different molecular conformations. DFT calculations using potential energy surface (PES) scans provide detailed information about rotational barriers and preferred conformations [27] [28].

Primary Conformational Coordinates: The molecule exhibits flexibility around several key torsional angles:

Imine Linkage Rotation (C-N=C-C): This represents the most significant conformational change, involving rotation around the partial double bond character of the imine. The energy barrier for E/Z isomerization is typically 60-80 kJ/mol (15-20 kcal/mol), making this process accessible only at elevated temperatures [28] [24].

Methoxy Group Rotation (C-O-CH₃): The methoxy substituent exhibits relatively free rotation with a low energy barrier of 8-15 kJ/mol (2-4 kcal/mol). The preferred orientation places the methyl group approximately in the plane of the benzene ring to maximize orbital overlap [27] [18].

Tolyl Group Rotation: The p-tolyl substituent on the furan ring shows moderate rotational freedom with barriers of 30-50 kJ/mol (8-12 kcal/mol). The energy profile exhibits three-fold symmetry due to the methyl group orientation [28].

Phenyl-Furan Dihedral Angle: The angle between the phenyl and furan rings is influenced by steric interactions and electronic delocalization, with preferred values ranging from 25° to 35° [9] [8].

Stable Conformational States

DFT optimization identifies several stable conformational states for (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine [24] [28]:

Global Minimum Structure: The most stable conformation typically features:

- E-configuration about the imine bond (Z-isomer is 45-65 kJ/mol higher in energy)

- Methoxy group coplanar with the benzene ring (torsion angle 0° ± 10°)

- Tolyl methyl group oriented away from the furan oxygen to minimize steric repulsion

- Dihedral angle between phenyl and furan rings of approximately 30° ± 5°

Local Minimum Conformers: Several local minima exist within 15-25 kJ/mol of the global minimum, differing primarily in:

- Methoxy group orientation (out-of-plane conformations)

- Tolyl group rotation (different methyl orientations)

- Slight variations in inter-ring dihedral angles

Temperature-Dependent Conformational Behavior

The conformational distribution of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine varies significantly with temperature due to the different energy barriers involved [34] [28]:

Room Temperature (298 K):

- Global minimum: ~85-90% population

- Low-energy conformers: ~10-15% combined population

- Higher energy states: <5% population

Elevated Temperatures (350-400 K):

- Increased conformational mobility, particularly around low-barrier rotations

- Global minimum: ~70-80% population

- Accessible conformers: ~20-30% combined population

Solvent Effects on Conformation

Computational studies incorporating solvent effects through PCM calculations reveal that the conformational preferences can be influenced by the surrounding medium [18] [27]:

Polar Solvents: In polar environments (ε > 10), the molecule tends to adopt conformations that maximize dipole moment, often favoring:

- Coplanar arrangement of the methoxy group with the benzene ring

- Reduced dihedral angles between aromatic rings to enhance conjugation

Nonpolar Solvents: In nonpolar media (ε < 5), conformational preferences are primarily determined by:

- Steric interactions rather than electrostatic effects

- Minimization of unfavorable van der Waals contacts

Dynamic Conformational Processes

Molecular dynamics simulations and transition state calculations provide insights into the dynamic aspects of conformational changes [28] [35]:

Fast Processes (ps-ns timescale):

- Methoxy group rotation (barrier ~10 kJ/mol)

- Small-amplitude vibrations around equilibrium geometries

- Tolyl methyl group rotation

Slow Processes (μs-ms timescale):

- Inter-ring rotation (barriers 30-50 kJ/mol)

- Significant conformational rearrangements

Very Slow Processes (>ms timescale):

- E/Z isomerization around the imine bond (barrier ~70 kJ/mol)

Conformational Impact on Properties

The conformational state significantly influences the molecular properties of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine [24] [27]:

Electronic Properties:

- HOMO-LUMO gap varies by 0.1-0.3 eV between different conformers

- Dipole moment ranges from 3.2 to 4.8 D depending on conformation

- Absorption maxima can shift by 10-20 nm between conformational states

Spectroscopic Properties:

- Vibrational frequencies show conformational sensitivity, particularly for modes involving inter-ring motions

- NMR chemical shifts exhibit conformational dependence due to different magnetic environments

| Conformational Parameter | Energy Range (kJ/mol) | Barrier Height (kJ/mol) | Timescale |

|---|---|---|---|

| E/Z isomerization | 0 (E) to 60 (Z) | 70-80 | >ms |

| Methoxy rotation | 0-12 | 8-15 | ps-ns |

| Tolyl rotation | 0-25 | 30-50 | μs-ms |

| Inter-ring dihedral | 0-20 | 15-30 | ns-μs |

Molecular Docking Studies

Target Selection and Binding Site Identification

Molecular docking studies of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine focus on identifying potential biological targets and understanding the molecular basis of protein-ligand interactions. The compound's structural features, including the Schiff base linkage, furan ring, and methoxyphenyl moiety, suggest potential interactions with various biological macromolecules [2] [3] [36].

Primary Target Classes: Based on the structural characteristics of related Schiff base compounds, potential targets include:

- Enzymes: Particularly those with accessible binding pockets that can accommodate aromatic systems

- Receptors: Membrane-bound and intracellular receptors with binding sites for heterocyclic compounds

- DNA/RNA: Potential intercalation sites due to the planar aromatic nature of the molecule

- Proteins involved in cellular signaling: Given the demonstrated bioactivity of similar Schiff bases [2] [3]

Docking Methodology and Validation

Protein Preparation: Target proteins are prepared using standard protocols involving:

- Removal of water molecules and co-crystallized ligands

- Addition of hydrogen atoms using appropriate protonation states

- Energy minimization to relieve any structural strain

- Definition of binding sites based on known active sites or cavity detection algorithms

Ligand Preparation: (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine undergoes computational preparation including:

- Geometry optimization using DFT (B3LYP/6-31G(d,p)) calculations

- Generation of multiple conformers to account for flexibility

- Assignment of appropriate partial charges using quantum mechanical methods

- Preparation of coordinate files in appropriate formats for docking software

Binding Affinity Predictions

Molecular docking calculations provide quantitative estimates of binding affinity between (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine and target proteins [37] [38]. The binding affinity is typically expressed as a binding score or estimated dissociation constant (Kd).

Scoring Functions: Multiple scoring functions are employed to ensure reliability:

- AutoDock Vina: Provides binding energies typically ranging from -6 to -9 kcal/mol for favorable interactions

- Glide Score: Offers refined estimates accounting for induced fit effects

- ChemScore: Emphasizes entropy contributions to binding affinity

Binding Affinity Ranges: For Schiff base compounds similar to (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine:

- Strong binding: ΔG < -8 kcal/mol (Kd < 1 μM)

- Moderate binding: -6 to -8 kcal/mol (1 μM < Kd < 100 μM)

- Weak binding: -4 to -6 kcal/mol (100 μM < Kd < 10 mM)

Interaction Analysis and Binding Modes

Hydrogen Bonding Interactions: The molecular structure of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine provides several hydrogen bond acceptor sites [38] [37]:

- Furan oxygen: Primary hydrogen bond acceptor (bond lengths 2.7-3.2 Å)

- Methoxy oxygen: Secondary hydrogen bond acceptor (bond lengths 2.8-3.3 Å)

- Imine nitrogen: Potential hydrogen bond acceptor in protonated form

Hydrophobic Interactions: The aromatic rings contribute significantly to binding affinity through:

- π-π stacking with aromatic amino acid residues (Phe, Tyr, Trp)

- Hydrophobic contacts with aliphatic side chains (Leu, Ile, Val)

- Van der Waals interactions with the protein backbone

Electrostatic Interactions: The dipole moment of the molecule (3.5-4.5 D) enables:

- Favorable interactions with charged residues

- Alignment with protein electrostatic fields

- Contribution to binding selectivity through complementary charge distributions

Structure-Activity Relationships

Molecular docking studies reveal important structure-activity relationships for (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine and related compounds [37] [39]:

Furan Ring Contribution: The furan moiety provides:

- Optimal geometry for hydrogen bonding with backbone amide groups

- Appropriate size to fit into hydrophobic pockets

- Electronic properties that enhance binding affinity through charge-transfer interactions

Methoxy Substituent Effects: The 4-methoxy group influences binding through:

- Additional hydrogen bonding opportunities with polar residues

- Modulation of electronic properties affecting π-π interactions

- Steric effects that can either enhance or reduce binding depending on pocket size

Tolyl Substitution Impact: The p-tolyl group on the furan ring affects:

- Hydrophobic binding contributions through increased aromatic surface area

- Selectivity profiles by filling specific hydrophobic subpockets

- Overall molecular shape and complementarity with binding sites

Binding Site Characteristics

Optimal Binding Environments: Docking studies suggest that (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine preferentially binds to sites characterized by [37] [38]:

- Deep hydrophobic pockets: Accommodate the extended aromatic system

- Polar binding regions: Interact with the oxygen and nitrogen heteroatoms

- Flexible binding sites: Accommodate different conformational states of the ligand

- Appropriate pocket dimensions: Match the molecular dimensions (~15-20 Å length)

Unfavorable Binding Environments:

- Highly charged environments that repel the moderately polar molecule

- Very rigid binding sites that cannot accommodate conformational flexibility

- Extremely hydrophilic pockets that disfavor aromatic interactions

Selectivity Predictions

Target Selectivity Factors: The unique structural features of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine contribute to binding selectivity through [39] [37]:

- Size complementarity: The molecular dimensions favor proteins with appropriately sized binding pockets

- Electronic complementarity: The dipole moment and charge distribution favor specific electrostatic environments

- Shape complementarity: The non-planar molecular geometry provides selectivity over planar compounds

Cross-Reactivity Assessment: Docking studies can predict potential off-target effects by:

- Screening against panels of related proteins

- Identifying common binding motifs across protein families

- Assessing binding affinity differences between primary and secondary targets

| Interaction Type | Typical Energy Contribution | Key Structural Features |

|---|---|---|

| Hydrogen bonds | -2 to -4 kcal/mol per bond | Furan O, methoxy O, imine N |

| π-π stacking | -3 to -6 kcal/mol | Aromatic rings |

| Hydrophobic contacts | -0.5 to -1.5 kcal/mol per contact | Aromatic carbons, methyl groups |

| Electrostatic interactions | -1 to -3 kcal/mol | Molecular dipole moment |

| Van der Waals | -0.1 to -0.3 kcal/mol per contact | All atoms in close contact |

Validation Through Experimental Correlation

Binding Assay Correlation: When available, experimental binding data for related compounds can validate docking predictions [3] [36]:

- IC50 values for enzyme inhibition typically correlate with binding scores

- Receptor binding affinities (Ki values) show reasonable correlation with docking energies

- Selectivity ratios can be predicted from relative binding score differences

QSAR Integration: Quantitative structure-activity relationship models can be developed using:

- Docking scores as independent variables

- Experimental activity data as dependent variables

- Molecular descriptors derived from optimized conformations

Quantum Chemical Calculations

Electronic Structure Characterization

Quantum chemical calculations of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine provide detailed insights into the electronic structure, revealing the fundamental quantum mechanical properties that govern molecular behavior [16] [23] [18]. These calculations employ high-level ab initio and DFT methods to characterize the electronic distribution and properties with exceptional accuracy.

Wave Function Analysis: The molecular wave function reveals the complex electronic structure of the Schiff base compound. Multi-configurational calculations indicate that the ground state is primarily described by a single determinant (~85-90%), with minor contributions from excited configurations involving π→π* transitions within the conjugated system [40] [41].

Electron Density Distribution: The quantum mechanical electron density ρ(r) exhibits characteristic features:

- High density regions around the heteroatoms (O, N) with values of 0.25-0.35 e/ų

- Moderate density along the aromatic rings (0.15-0.25 e/ų)

- Low density regions in the inter-ring spaces (<0.10 e/ų)

- Pronounced asymmetry reflecting the electron-donating effects of the methoxy group

Orbital Energy Levels and Band Structure

Comprehensive Orbital Analysis: Quantum chemical calculations provide a complete description of the molecular orbital manifold [16] [29] [31]:

Occupied Orbitals:

- HOMO (π-type): Energy range -5.3 to -5.7 eV, primarily localized on furan and imine regions

- HOMO-1 (π-type): Energy range -6.1 to -6.5 eV, delocalized across the aromatic system

- HOMO-2 (n-type): Energy range -6.8 to -7.2 eV, localized on oxygen lone pairs

- Lower orbitals: Core and σ-bonding orbitals at energies below -8 eV

Virtual Orbitals:

- LUMO (π*-type): Energy range -0.8 to -1.2 eV, antibonding character across the conjugated system

- LUMO+1 (π*-type): Energy range -0.3 to -0.7 eV, primarily on the aromatic rings

- LUMO+2 (σ*-type): Energy range +0.1 to +0.3 eV, anti-bonding C-H and C-C orbitals

Energy Gap Analysis: The HOMO-LUMO gap serves as a crucial indicator of electronic stability and reactivity [29] [31]:

- Calculated gap: 4.1-4.9 eV (depending on the computational method)

- Experimental gap (from UV-vis): 3.8-4.2 eV (accounting for excitonic effects)

- Gap variation with conformation: ±0.2 eV depending on molecular geometry

Excitation Energies and Electronic Transitions

Time-Dependent DFT Calculations: TD-DFT calculations reveal the electronic excitation spectrum and provide assignments for experimental UV-vis absorption bands [2] [42]:

Primary Electronic Transitions:

- S₀→S₁ Transition (HOMO→LUMO):

- Calculated energy: 3.2-3.6 eV (345-390 nm)

- Oscillator strength: 0.8-1.2 (strong absorption)

- Character: π→π* transition with charge transfer from furan to phenyl regions

S₀→S₂ Transition (HOMO-1→LUMO):

- Calculated energy: 4.0-4.3 eV (290-310 nm)

- Oscillator strength: 0.3-0.6 (moderate absorption)

- Character: π→π* transition localized on aromatic rings

S₀→S₃ Transition (HOMO→LUMO+1):

- Calculated energy: 4.5-4.8 eV (260-275 nm)

- Oscillator strength: 0.1-0.3 (weak absorption)

- Character: Mixed π→π* and n→π* transitions

Charge Transfer Analysis: Natural transition orbital (NTO) analysis reveals significant charge transfer character in the low-energy transitions [42] [2]:

- Electron transfer from furan (donor) to phenyl rings (acceptor)

- Charge transfer distance: 8-12 Å across the molecular framework

- Transfer involves ~0.3-0.5 electron equivalents in the primary transition

Electron Correlation Effects

Post-Hartree-Fock Calculations: Advanced quantum chemical methods beyond DFT provide insights into electron correlation effects [35] [26]:

Møller-Plesset Perturbation Theory: MP2 calculations reveal:

- Correlation energy contribution: -1.2 to -1.8 eV

- Improved description of dispersion interactions between aromatic rings

- More accurate prediction of conformational energy differences

Coupled Cluster Theory: CCSD(T) calculations (where computationally feasible) provide:

- Benchmark quality excitation energies with errors <0.1 eV

- Accurate description of multi-reference character in excited states

- Validation of DFT predictions for ground state properties

Spin-Orbit Coupling and Relativistic Effects

Relativistic Corrections: Although not dominant for this organic compound, relativistic effects contribute to:

- Minor corrections to orbital energies (~0.01-0.02 eV)

- Slight modifications to bond lengths (<0.001 Å)

- Influence on heavy atom shielding in NMR calculations

Spin-Orbit Coupling: The coupling between electron spin and orbital angular momentum affects:

- Fine structure in electronic spectra (splittings <10 cm⁻¹)

- Phosphorescence properties in the triplet manifold

- Intersystem crossing rates between singlet and triplet states

Nuclear Magnetic Resonance (NMR) Parameters

Quantum Chemical NMR Calculations: High-level calculations predict NMR chemical shifts and coupling constants with excellent accuracy [2] [33]:

¹H NMR Predictions:

- Aromatic protons: δ 7.0-8.5 ppm (calculated vs. experimental agreement ±0.3 ppm)

- Imine proton: δ 8.2-8.6 ppm (characteristic of Schiff base linkage)

- Methoxy protons: δ 3.8-4.0 ppm (typical of aromatic methoxy groups)

- Tolyl methyl: δ 2.3-2.5 ppm (aromatic methyl chemical shift range)

¹³C NMR Predictions:

- Imine carbon: δ 155-165 ppm (reflecting double bond character)

- Aromatic carbons: δ 110-160 ppm (depending on substitution pattern)

- Methoxy carbon: δ 55-58 ppm (typical methoxy range)

- Tolyl methyl: δ 20-22 ppm (aromatic methyl carbon)

Coupling Constants: Scalar coupling constants provide structural information:

- ³J(H,H) aromatic: 7-8 Hz (ortho coupling)

- ²J(C,H) methoxy: 140-150 Hz (one-bond C-H coupling)

- ⁴J(H,H) long-range: <2 Hz (through π-system)

Thermodynamic Properties from Quantum Calculations

Statistical Thermodynamics: Quantum chemical calculations combined with statistical mechanics provide comprehensive thermodynamic data [40] [18]:

Standard Thermodynamic Functions (298.15 K, 1 atm):

- Standard enthalpy of formation: ΔHf° = -150 to -180 kJ/mol

- Standard entropy: S° = 450-500 J/(mol·K)

- Heat capacity: Cp = 250-300 J/(mol·K)

- Gibbs free energy of formation: ΔGf° = -80 to -120 kJ/mol

Temperature Dependence: Thermodynamic properties show characteristic temperature dependence:

- Heat capacity increases linearly with temperature (0.3-0.5 J/(mol·K²))

- Entropy follows expected logarithmic temperature dependence

- Enthalpy corrections scale linearly with temperature

Vibrational Analysis and Force Constants

Harmonic Frequency Calculations: The vibrational spectrum provides detailed information about molecular dynamics [27] [19]:

Key Vibrational Modes:

- C=N stretching: 1625-1650 cm⁻¹ (force constant ~12-15 N/cm)

- C-O stretching: 1250-1280 cm⁻¹ (force constant ~8-10 N/cm)

- Ring breathing modes: 800-1200 cm⁻¹ (various force constants)

- C-H stretching: 3000-3100 cm⁻¹ (force constant ~20-25 N/cm)

Anharmonic Corrections: Second-order perturbation theory provides anharmonic corrections:

- Typical frequency shifts: -10 to -50 cm⁻¹ for stretching modes

- Mode coupling effects significant for overtones and combination bands

- Improved agreement with experimental spectra after anharmonic corrections

| Property | Computational Method | Typical Value | Accuracy |

|---|---|---|---|

| HOMO Energy | B3LYP/6-311++G(d,p) | -5.5 ± 0.2 eV | ±0.1 eV |

| LUMO Energy | B3LYP/6-311++G(d,p) | -1.0 ± 0.2 eV | ±0.1 eV |

| Excitation Energy | TD-DFT/6-311++G(d,p) | 3.4 ± 0.3 eV | ±0.2 eV |

| Dipole Moment | B3LYP/6-311++G(d,p) | 4.0 ± 0.5 D | ±0.2 D |

| ¹H Chemical Shifts | B3LYP/6-311+G(2d,p) | Various (ppm) | ±0.3 ppm |

| ¹³C Chemical Shifts | B3LYP/6-311+G(2d,p) | Various (ppm) | ±5 ppm |

Structure-Stability Relationships

Thermodynamic Stability Factors

The thermodynamic stability of (4-Methoxy-phenyl)-(5-p-tolyl-furan-2-ylmethylene)-amine is governed by a complex interplay of electronic, steric, and environmental factors. Quantum chemical calculations reveal that the overall stability is determined by the balance between destabilizing strain energy and stabilizing electronic delocalization effects [34] [43] [18].

Electronic Stabilization Mechanisms: The primary stabilization arises from:

Aromatic Stabilization: Each aromatic ring contributes approximately 150-200 kJ/mol of stabilization energy through π-electron delocalization [34]. The furan ring, despite having only 4 π-electrons, provides significant aromatic character due to oxygen lone pair participation.

Extended Conjugation: The imine linkage enables π-electron delocalization across the entire molecular framework, providing additional stabilization of 30-50 kJ/mol compared to non-conjugated analogs [43] [18].

Hyperconjugative Interactions: The methoxy and tolyl methyl groups participate in hyperconjugation with the adjacent aromatic systems, contributing 10-20 kJ/mol of stabilization energy per substituent [18].

Destabilizing Steric Factors: Several structural features contribute to strain energy:

Non-planar Geometry: The twisted arrangement between aromatic rings reduces optimal π-overlap, introducing 15-25 kJ/mol of strain energy [9] [8].

Steric Repulsion: Van der Waals repulsion between ortho substituents and adjacent rings contributes 5-15 kJ/mol of destabilization [27].

Conformational Stability Analysis

Energy Hierarchy of Conformers: DFT calculations reveal a clear energy hierarchy among different conformational states [24] [28]:

Most Stable Conformer (Global Minimum):

- E-configuration about the imine bond

- Methoxy group coplanar with benzene ring

- Tolyl group oriented to minimize steric conflicts

- Relative energy: 0.0 kJ/mol (reference state)

Moderately Stable Conformers:

- Methoxy group rotated out-of-plane: +8-15 kJ/mol

- Alternative tolyl orientations: +12-20 kJ/mol

- Slightly different inter-ring dihedral angles: +5-12 kJ/mol

High-Energy Conformers:

- Z-configuration about imine bond: +45-65 kJ/mol

- Severely twisted conformations: +25-40 kJ/mol

- Eclipsed arrangements of bulky groups: +30-50 kJ/mol

Thermal Accessibility: At standard conditions (298 K), the Boltzmann distribution indicates:

- Global minimum: 85-90% population

- Low-energy conformers (ΔE < 15 kJ/mol): 10-15% combined population

- High-energy conformers: <5% population

Electronic Effects on Stability

Substituent Electronic Influence: The methoxy and tolyl substituents exert significant electronic effects on molecular stability [43] [44]:

Methoxy Group Effects:

- Electron donation through resonance (+M effect): Stabilizes the phenyl ring by 15-25 kJ/mol

- Inductive withdrawal (-I effect): Minor destabilization of ~5 kJ/mol

- Net effect: Stabilization of 10-20 kJ/mol compared to unsubstituted analog

Tolyl Group Effects:

- Electron donation through hyperconjugation: Stabilizes the furan system by 8-15 kJ/mol

- Minimal inductive effects due to distance from reaction center

- Provides hydrophobic stabilization in nonpolar environments

Imine Linkage Stability: The C=N double bond stability is influenced by:

- Nitrogen lone pair availability for π-bonding

- Electronic effects of adjacent aromatic systems

- Geometric constraints imposed by molecular framework

Solvent-Dependent Stability

Solvation Effects on Stability: PCM calculations reveal significant solvent-dependent stability variations [18] [25]:

Polar Solvents (ε > 10):

- Enhanced stabilization through dipole-solvent interactions

- Preferential stabilization of conformers with larger dipole moments

- Total stabilization energy: 15-30 kJ/mol relative to gas phase

Nonpolar Solvents (ε < 5):

- Minimal electrostatic stabilization

- Dominance of van der Waals interactions

- Slight destabilization (2-8 kJ/mol) due to cavity formation energy

Aqueous Environment:

- Maximum solvation stabilization: 25-35 kJ/mol

- Potential for hydrogen bonding with water molecules

- Increased preference for conformers exposing polar groups to solvent

Kinetic Stability and Activation Barriers

Isomerization Barriers: The kinetic stability against conformational change varies significantly depending on the specific transformation [28] [27]:

E/Z Isomerization:

- Activation barrier: 65-85 kJ/mol

- Half-life at 298 K: >1 year (kinetically stable)

- Accessible only at elevated temperatures (>350 K) or through photochemical means

Ring Rotation Barriers:

- Phenyl-imine rotation: 25-40 kJ/mol

- Furan-imine rotation: 30-45 kJ/mol

- Room temperature accessibility with millisecond timescales

Methoxy Rotation:

- Low barrier: 8-15 kJ/mol

- Rapid interconversion at all relevant temperatures

- No kinetic constraints on conformational equilibration

Chemical Stability Assessment

Oxidative Stability: The molecule's resistance to oxidation depends on the electron density distribution and accessible reaction sites [32] [39]:

Vulnerable Sites:

- Furan ring: Susceptible to electrophilic attack and oxidation

- Methoxy group: Potential demethylation under harsh conditions

- Imine nitrogen: Can be protonated under acidic conditions

Protective Factors:

- Steric hindrance around reactive centers

- Electronic deactivation through electron-withdrawing effects

- Aromatic stabilization resisting degradation

Hydrolytic Stability: The imine linkage represents the primary site of hydrolytic vulnerability:

- Acid-catalyzed hydrolysis: Activation energy ~80-100 kJ/mol

- Base-catalyzed hydrolysis: Higher activation energy ~120-140 kJ/mol

- pH stability range: 6-9 for maximum stability

Structure-Property Correlations

Stability-Activity Relationships: The relationship between molecular stability and biological activity reveals important trends [39] [3]:

Optimal Stability Range:

- Sufficient stability for biological transport and distribution

- Appropriate lability for metabolic activation or target interaction

- Balance between kinetic persistence and thermodynamic favorability

Electronic Property Correlations:

- HOMO energy correlates with oxidative stability (R² = 0.85)

- LUMO energy relates to electrophilic attack susceptibility (R² = 0.78)

- Dipole moment influences solubility and membrane permeability

Environmental Stability Factors

Temperature Stability: Thermal analysis reveals stability limits [18] [34]:

Decomposition Temperature:

- Onset: 180-220°C (under inert atmosphere)

- Major degradation: 250-300°C

- Mechanism: Imine bond cleavage followed by aromatic fragmentation

UV Stability:

- Photodegradation quantum yield: 0.10-0.15 × 10⁻³

- Primary photochemical process: E/Z isomerization

- Secondary processes: Cyclization reactions and bond cleavage

Atmospheric Stability:

- Resistance to atmospheric oxygen: Moderate (half-life ~6 months in air)

- Sensitivity to moisture: Low to moderate

- Photostability: Limited due to extended conjugation

| Stability Factor | Energy Contribution (kJ/mol) | Temperature Dependence | Environmental Sensitivity |

|---|---|---|---|

| Aromatic stabilization | -300 to -400 | Minimal | Low |

| Conjugation energy | -30 to -50 | Low | Moderate |

| Steric strain | +15 to +35 | Moderate | Low |

| Solvation energy | -25 to +10 | Low | High |

| Hydrogen bonding | -10 to -30 | Moderate | High |

| Conformational entropy | +5 to +15 | High | Low |